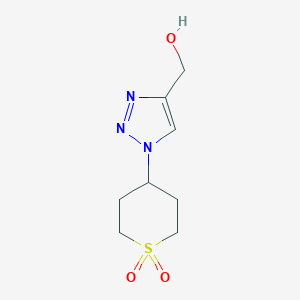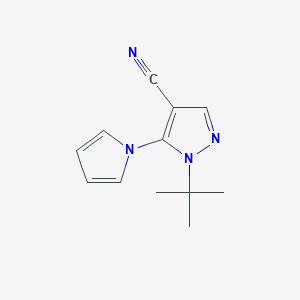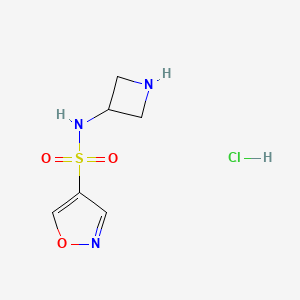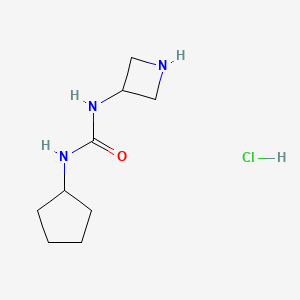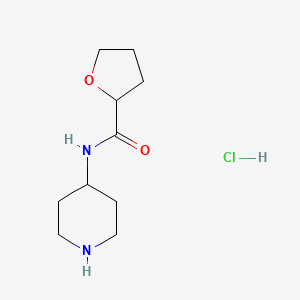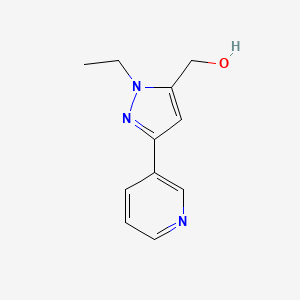
(1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanol
Übersicht
Beschreibung
(1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanol is a small organic molecule that has become increasingly popular in the scientific research community due to its unique properties. It is a versatile compound that can be used in a variety of applications, including synthesis, drug discovery, and medical research.
Wissenschaftliche Forschungsanwendungen
Drug Discovery and Development
This compound, with its pyrazole and pyridine moieties, is a valuable scaffold in medicinal chemistry. It can be used to synthesize derivatives with potential biological activities. For instance, pyrazole derivatives are known for their anti-inflammatory and analgesic properties, while pyridine analogs are often explored for their role in antiviral and anticancer activities . The compound’s structure allows for high affinity binding to various receptors, which is crucial in the development of new therapeutic agents.
Biological Activity Profiling
The compound’s core structure is similar to that found in many bioactive molecules, making it an excellent candidate for biological activity profiling. It can be used to create libraries of compounds for high-throughput screening against a range of biological targets to identify new activities . This process is essential for identifying lead compounds in drug discovery programs.
Chemical Biology Studies
In chemical biology, this compound can be used as a tool to understand biological processes at the molecular level. By creating derivatives labeled with fluorescent or radioactive tags, researchers can track the interaction of these molecules with specific proteins or nucleic acids within cells, aiding in the elucidation of cellular pathways .
Material Science
The pyridine and pyrazole groups in the compound can act as ligands to form coordination complexes with various metals. These complexes can have unique electronic and optical properties, making them suitable for applications in material science, such as in the development of new catalysts or molecular sensors .
Agricultural Chemistry
Compounds containing pyridine and pyrazole rings are often used in the synthesis of herbicides and pesticides. The structural analogs of “(1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanol” could be explored for their potential use in controlling pests and diseases in crops, contributing to agricultural productivity .
Synthetic Organic Chemistry
As a versatile building block, this compound can be utilized in various organic transformations to synthesize complex molecules. Its reactive sites allow for selective modifications, which can lead to the creation of a diverse array of compounds with potential applications in different fields of chemistry .
Wirkmechanismus
Target of Action
Many compounds that contain a pyrazole or pyridine ring, such as (1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanol, are known to interact with various biological targets. These can include enzymes, receptors, and other proteins . The specific target would depend on the exact structure of the compound and its functional groups.
Mode of Action
The mode of action of such compounds can vary widely. Some might inhibit or activate specific enzymes, while others might bind to receptors and modulate their activity . The exact mode of action would depend on the compound’s structure and its target.
Biochemical Pathways
Compounds like (1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanol could potentially affect various biochemical pathways, depending on their targets. For example, they might influence signal transduction pathways, metabolic pathways, or cell cycle regulation .
Result of Action
The result of a compound’s action would depend on its mode of action and the biochemical pathways it affects. It could potentially lead to changes in cellular function, gene expression, or other biological processes .
Eigenschaften
IUPAC Name |
(2-ethyl-5-pyridin-3-ylpyrazol-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-2-14-10(8-15)6-11(13-14)9-4-3-5-12-7-9/h3-7,15H,2,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIFXYXUIILXMFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C2=CN=CC=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



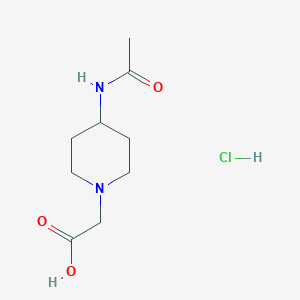
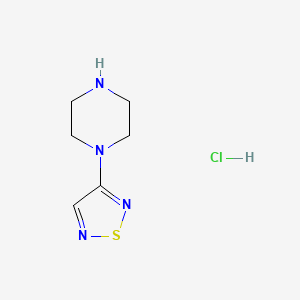
![N,N-dimethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine dihydrochloride](/img/structure/B1480675.png)
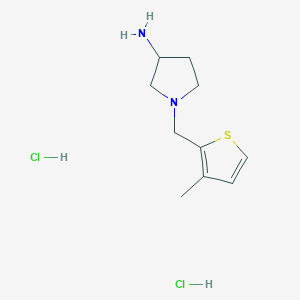
![2-(piperidin-4-yl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione dihydrochloride](/img/structure/B1480679.png)

